Ethyl 3-(3-oxopropyl)benzoate
Description
Contextualization within Benzoate (B1203000) Ester and Ketone-Containing Organic Molecules
Ethyl 3-(3-oxopropyl)benzoate is structurally defined as a benzoate ester bearing an aldehyde-containing side chain. This places it within the broad category of aromatic carbonyl compounds, which are pivotal in organic synthesis.
The benzoate ester group is a derivative of benzoic acid. It is generally stable but can undergo characteristic reactions such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification in the presence of excess alcohol. vulcanchem.com It can also be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride. acs.org
The 3-oxopropyl group contains an aldehyde functionality, which is significantly more reactive than the ester's carbonyl. This aldehyde group readily participates in a variety of carbon-carbon bond-forming reactions, including:
Nucleophilic additions: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents).
Aldol (B89426) condensations: Acting as the electrophilic partner in reactions with enolates or enols. researchgate.net
Wittig reactions: Conversion of the carbonyl to an alkene.
Reductive amination: Formation of amines via an imine intermediate.
The presence of both an ester and an aldehyde on the same aromatic ring makes this compound a bifunctional molecule . vulcanchem.com The differential reactivity of the two carbonyl groups is the cornerstone of its synthetic utility, enabling chemists to perform selective modifications at one site while leaving the other intact for subsequent transformations. This chemoselectivity is a critical concept in the synthesis of complex target molecules.
Below is a table summarizing the key properties of this compound and a related ketone analogue, highlighting their shared and distinct features.
| Property | This compound | Ethyl 3-(2-oxopropyl)benzoate |
| CAS Number | 114837-81-9 | 73013-49-7 vulcanchem.com |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ vulcanchem.com |
| Molecular Weight | 206.24 g/mol | 206.24 g/mol vulcanchem.com |
| Side-Chain Carbonyl | Aldehyde | Ketone vulcanchem.com |
| IUPAC Name | This compound | ethyl 3-(2-oxopropyl)benzoate vulcanchem.com |
Overview of Related Synthetic Strategies and Reactive Intermediate Chemistry
Common Synthetic Approaches:
Esterification: The most direct route would involve the esterification of 3-(3-oxopropyl)benzoic acid with ethanol (B145695) under acidic catalysis. vulcanchem.com The precursor acid itself could be synthesized through methods such as the oxidation of a corresponding alcohol or alkylarene.
Friedel-Crafts Acylation: Acylation of a suitable benzene (B151609) derivative, followed by functional group manipulations, can be employed. For instance, starting from ethyl 3-methylbenzoate, acylation and subsequent oxidation could theoretically yield the desired product. vulcanchem.com
Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methods offer powerful ways to construct the carbon skeleton by linking appropriately substituted aromatic compounds. vulcanchem.com
Knoevenagel Condensation: A synthetic pathway to the related methyl 4-(3-methoxy-3-oxopropyl)benzoate involves a Knoevenagel condensation of 4-carboxybenzaldehyde with malonic acid, followed by esterification. A similar logic could be applied for the meta-substituted target.
Reactive Intermediate Chemistry:
The synthesis and transformation of such molecules often involve fascinating reactive intermediates. For instance, a catalytic multicomponent reaction for the para-isomer, ethyl 4-(3-oxopropyl)benzoate, has been reported to proceed through a ketyl-type radical . nih.gov In other advanced methods, the formation of ketones from esters has been achieved using diboron (B99234) reagents, which proceed via α-boryl carbanion intermediates. Multicomponent reactions, which are highly atom-economical, are increasingly used for the synthesis of complex structures from simple precursors in a single step and may involve zwitterionic or other transient intermediates. vulcanchem.comresearchgate.net
Significance of Polyfunctionalized Aromatic Frameworks in Organic Synthesis
Polyfunctionalized aromatic compounds, such as this compound, are of immense significance in modern organic synthesis. rsc.orgresearchgate.net They serve as versatile scaffolds and key intermediates for constructing molecules with applications in medicinal chemistry, agrochemicals, and materials science. rsc.org
The strategic value of these frameworks stems from several key aspects:
Synthetic Versatility: The presence of multiple, orthogonally reactive functional groups allows for sequential and selective chemical modifications. vulcanchem.com This enables the construction of complex molecular architectures in a controlled and predictable manner.
Structural Scaffolding: The rigid, planar aromatic ring provides a stable and well-defined three-dimensional structure. acs.org This is crucial for designing molecules that can bind with high specificity to biological targets like proteins and enzymes.
Access to Complex Molecules: These frameworks are often essential building blocks in the total synthesis of natural products and active pharmaceutical ingredients (APIs). A notable example is the use of a related intermediate, 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester, in the synthesis of Montelukast, a widely used anti-asthma medication. pharmaffiliates.com
Modern synthetic chemistry places a strong emphasis on developing efficient methods to create these valuable structures. Benzannulation, the formation of an aromatic ring from acyclic precursors, has emerged as a powerful strategy. rsc.orgresearchgate.net In particular, organocatalytic benzannulation reactions provide a metal-free and often milder alternative to traditional methods for assembling diverse polyfunctionalized arenes. rsc.orgresearchgate.net
Emerging Research Frontiers in the Synthesis and Reactivity of Oxopropyl Benzoate Derivatives
The field of organic synthesis is constantly evolving, with new research pushing the boundaries of what is possible. For oxopropyl benzoate derivatives and related bifunctional molecules, several research frontiers are particularly active.
Medicinal Chemistry Applications: Researchers are exploring derivatives of oxopropyl benzoates as precursors for bioactive compounds. For example, 2-oxopropyl benzoate has been used in multicomponent reactions to synthesize β-carbonyl selenides, which have demonstrated promising antioxidant and anticancer properties in recent studies. vulcanchem.com
Green Chemistry and Catalysis: There is a strong drive towards developing more sustainable synthetic methods. This includes the design of catalyst-free, multicomponent reactions that can be performed in environmentally benign solvents like water. researchgate.net Furthermore, the development of novel bifunctional catalysts, such as metal-N-heterocyclic carbene (NHC) complexes, is enabling challenging transformations like ester hydrogenation to occur under milder conditions. acs.orgnih.gov
Advanced Synthetic Methods: The use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), continues to be a major frontier. researchgate.net NHCs are used to generate acyl anion equivalents from aldehydes, enabling cross-benzoin reactions and other C-C bond formations that are difficult to achieve with traditional methods. beilstein-journals.org These strategies offer new ways to utilize the aldehyde functionality in molecules like this compound for the enantioselective synthesis of complex chiral products.
The table below highlights some emerging research areas and their relevance to oxopropyl benzoate chemistry.
| Research Frontier | Description | Relevance to Oxopropyl Benzoates |
| Multicomponent Reactions | Combining three or more reactants in a one-pot synthesis to build complex molecules efficiently. researchgate.net | Allows for the rapid construction of heterocyclic systems or other complex derivatives from the aldehyde and ester functionalities. vulcanchem.com |
| Organocatalysis | The use of small organic molecules (e.g., amines, NHCs) to catalyze reactions, often with high stereoselectivity. rsc.orgresearchgate.net | Provides metal-free pathways to activate the aldehyde group for asymmetric synthesis, such as intramolecular conjugate additions. wisc.edu |
| Green Synthesis | Developing environmentally friendly methods, such as using water as a solvent or employing mechanochemical (ball-milling) techniques. lucp.netmdpi.com | Reduces the environmental impact of synthesizing and functionalizing these important building blocks. |
| Bioactive Derivatives | Synthesizing new compounds based on the oxopropyl benzoate scaffold for biological evaluation. | Derivatives of related structures have shown potential as antioxidant and anticancer agents. vulcanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7-9H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKDAROHNRPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437499 | |
| Record name | Ethyl 3-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114837-81-9 | |
| Record name | Ethyl 3-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3 3 Oxopropyl Benzoate and Analogues
Synthesis of Key Precursors and Intermediates
The successful synthesis of Ethyl 3-(3-oxopropyl)benzoate relies on the efficient preparation of key building blocks identified during the retrosynthetic analysis.
A variety of substituted benzoic acids serve as crucial starting materials for introducing the core aromatic structure. The synthesis of these precursors often involves multi-step sequences. researchgate.netgoogle.comacs.org
| Precursor | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 3-Bromobenzoic Acid | Oxidation of an alkyl side-chain | 3-Bromotoluene, KMnO₄ or CrO₃/H₂SO₄ | libretexts.org |
| 3-Aminobenzoic Acid | Reduction of a nitro group | 3-Nitrobenzoic Acid, Fe/HCl or H₂/Pd-C | researchgate.net |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Nitration followed by hydrolysis | 2-Chloro-4-fluorobenzotrichloride, HNO₃/H₂SO₄, H₂O | google.com |
| Various p-substituted benzoic acids | Reaction with Ru(II) precursor | [Ru(η⁶-p-cymene)(PPh₃)Cl₂], AgBF₄, Acetone | scielo.br |
While the target molecule contains an aldehyde, the synthesis of analogues with a ketone in the side chain, such as ethyl 3-(2-oxopropyl)benzoate, is of significant interest. vulcanchem.com Furthermore, ketone-containing fragments can be intermediates in certain synthetic routes. Modern synthetic chemistry offers numerous methods for the construction of aliphatic ketones, many of which exhibit high functional group tolerance. acs.orgresearchgate.netorganic-chemistry.orgresearchgate.net
| Method | Description | Catalyst/Reagent System | Reference |
|---|---|---|---|
| Photoredox/Nickel Catalysis | Cross-coupling of N-acylpyrrolidine-2,5-diones with organoboron reagents to form aliphatic ketones under mild, visible-light-promoted conditions. | Ni(II) catalyst, photoredox catalyst (e.g., Ir or Ru complex) | acs.org |
| Deoxygenative Cross-Coupling | Direct coupling of carboxylic acids and alcohols via photoredox/nickel dual catalysis to produce a wide range of dialkyl ketones. | Ni(II) catalyst, photoredox catalyst | rsc.org |
| Weinreb Ketone Synthesis | Reaction of an organometallic reagent (e.g., Grignard or organolithium) with an N-methoxy-N-methyl amide (Weinreb amide) to form a ketone. | Organometallic reagents (R-MgX or R-Li) | organic-chemistry.org |
| Electro-Reductive Cross-Coupling | Nickel-catalyzed coupling of N-acyl imides with alkyl halides using electrochemistry to synthesize dissymmetric dialkyl ketones. | Nickel-bipyridine complex, electrochemical cell | researchgate.net |
These methods provide versatile and often mild alternatives to classical approaches like Friedel-Crafts acylation, expanding the scope of accessible ketone structures for use as intermediates or as final analogue products. acs.orgrsc.org
Preparation of Substituted Benzoic Acid Derivatives
Carbon-Carbon Bond Forming Reactions
The construction of the carbon skeleton of this compound and its analogues relies on robust carbon-carbon bond-forming reactions. These reactions can be broadly categorized into those that modify the aromatic ring and those that assemble the aliphatic side-chain.
Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comlibretexts.org In the context of synthesizing precursors to this compound, this reaction would involve the acylation of an ethyl benzoate (B1203000) derivative. The ester group (-COOEt) on the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. ucalgary.ca This directing effect is advantageous for the synthesis of the target 3-substituted benzoate.
The reaction typically employs an acyl halide or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com For instance, the acylation of ethyl benzoate with a suitable three-carbon acylating agent would directly install the oxopropyl side chain at the desired position. A key advantage of Friedel-Crafts acylation is that, unlike the related alkylation, the acylium ion intermediate does not undergo rearrangement, leading to a single, predictable product. masterorganicchemistry.com
Recent advancements have explored the use of more environmentally benign and efficient catalysts. For example, PCl₃-promoted Friedel-Crafts reactions using esters as both alkylating and acylating reagents have been developed. researchgate.net Furthermore, the use of strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can activate even stable carboxylic acids and their esters for acylation reactions. mdpi.com
A plausible synthetic route could start with the Friedel-Crafts acylation of ethyl benzoate with propionyl chloride in the presence of AlCl₃. This would yield ethyl 3-propionylbenzoate, which can then be further manipulated to introduce the terminal oxo group.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. preprints.orgnih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
To synthesize this compound analogues, a Suzuki-Miyaura coupling could be employed to introduce the entire side chain or a precursor to it. For example, a suitably functionalized aryl boronic acid could be coupled with an ethyl benzoate derivative bearing a halide or triflate at the 3-position. Alternatively, an ethyl 3-halobenzoate could be coupled with an organoboron reagent containing the 3-oxopropyl moiety or a protected version thereof.
The Suzuki-Miyaura reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of many organoboron reagents. nih.govlibretexts.org The versatility of this method allows for the synthesis of a wide array of analogues by simply varying the coupling partners. For instance, various substituted phenylboronic acids can be coupled to introduce different aromatic moieties into the final product. nih.gov
Research has demonstrated the successful application of Suzuki-Miyaura coupling in the synthesis of complex molecules containing benzoate structures. preprints.orgnih.gov For example, the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, often relies on this methodology. mdpi.com
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for constructing β-nitro alcohols, which are versatile intermediates that can be readily transformed into other functional groups. wikipedia.org
In the context of synthesizing this compound, a Henry reaction could be used to assemble the aliphatic side chain. For example, 3-formyl-ethylbenzoate could be reacted with a nitroalkane in the presence of a base. The resulting β-nitro alcohol can then be converted to the desired 3-oxopropyl side chain through subsequent chemical transformations, such as oxidation of the alcohol and reduction of the nitro group.
The Henry reaction is attractive due to its operational simplicity and the use of catalytic amounts of a wide variety of bases. wikipedia.org Recent advancements in this area have focused on the development of asymmetric Henry reactions to produce chiral β-nitro alcohols with high enantioselectivity, often using chiral metal complexes or organocatalysts. niscpr.res.inmdpi.com This opens up possibilities for the synthesis of chiral analogues of this compound.
For instance, the synthesis of Pemetrexed, an antifolate drug, has been reported using ethyl-4-(3-oxopropyl)benzoate as a starting material, which undergoes a Henry reaction with nitromethane. nih.govmdpi.comresearchgate.net This highlights the practical utility of the Henry reaction in the synthesis of complex, biologically active molecules.
Metal-Catalyzed Cross-Coupling Reactions for Side-Chain Introduction (e.g., Suzuki-Miyaura)
Esterification and Transesterification Protocols
The final step in the synthesis of this compound, or a key step in the preparation of its precursors, often involves the formation of the ethyl ester group. This can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification of another ester.
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this would involve reacting 3-(3-oxopropyl)benzoic acid with ethanol (B145695).
Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and hydrochloric acid (HCl). vulcanchem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or water is removed as it is formed.
This method is a straightforward and well-established procedure for the synthesis of esters. For example, the synthesis of a related compound, ethyl 3-(2-oxopropyl)benzoate, can be achieved through the direct esterification of 3-(2-oxopropyl)benzoic acid with ethanol under acidic catalysis. vulcanchem.com
Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.edu This method can be particularly useful if a different ester of 3-(3-oxopropyl)benzoic acid, such as the methyl ester, is more readily available.
The reaction can be catalyzed by either acids or bases. libretexts.org In an acid-catalyzed transesterification, the starting ester is treated with an excess of ethanol and an acid catalyst, such as sulfuric acid. ucla.edu The large excess of ethanol shifts the equilibrium towards the formation of the ethyl ester.
Base-catalyzed transesterification, often using an alkoxide such as sodium ethoxide, is also a viable option. ucla.edu This method is typically faster than the acid-catalyzed process but requires stoichiometric amounts of the base.
Recent research has explored more efficient and environmentally friendly catalysts for transesterification, such as platinum dioxide and nickel oxide, which can mediate the reaction under essentially neutral conditions. rsc.org Studies have also investigated the kinetics and substrate preferences of transesterification reactions, providing valuable insights for optimizing reaction conditions. nih.gov
Catalytic Esterification Methods
The synthesis of this compound is commonly achieved through the esterification of its corresponding carboxylic acid, 3-(3-oxopropyl)benzoic acid, with ethanol. This transformation is typically facilitated by a catalyst to enhance the reaction rate and yield.
One of the most established and widely used methods is the Fischer-Speier esterification . This method involves heating the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used, and water is often removed as it is formed. chemguide.co.uk
More contemporary approaches to esterification focus on milder conditions and alternative energy sources. A notable example is the visible-light-induced esterification . This photocatalyst-free method can achieve the cross-dehydrogenative coupling of aldehydes and phenols, and similar principles can be applied to the synthesis of alkyl esters. stackexchange.com While direct application to this compound synthesis from the corresponding aldehyde-acid is a developing area, these light-induced methods represent a move towards more sustainable and less harsh reaction conditions, avoiding the need for strong, corrosive acids. stackexchange.com
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Conc. H₂SO₄ or HCl | Reflux in excess ethanol | Low cost, well-established | Harsh acidic conditions, reversible reaction requires excess reagent or water removal |
| Visible-Light-Induced Esterification | None (photosensitizer substrate) | Room temperature, visible light (e.g., CFL bulb) | Mild conditions, high energy efficiency, photocatalyst-free | Newer method, substrate scope may be more limited |
Chemoselective Transformations and Functional Group Interconversions
The bifunctional nature of this compound, possessing both a ketone and an ethyl ester group, allows for a variety of selective chemical modifications. The ability to transform one functional group while leaving the other intact is crucial for its use as a versatile synthetic intermediate.
Selective Modification of the Ketone Functionality
The ketone group can be selectively targeted for transformations, most notably reduction, in the presence of the less reactive ethyl ester.
Chemoselective Reduction: The reduction of the ketone to a secondary alcohol, yielding Ethyl 3-(3-hydroxypropyl)benzoate, can be achieved with high selectivity using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a prime example of a reagent that readily reduces aldehydes and ketones but reacts very slowly with esters under standard conditions (e.g., in methanol (B129727) or ethanol at room temperature). commonorganicchemistry.commasterorganicchemistry.comresearchgate.net This difference in reactivity allows for the clean conversion of the ketone to the alcohol without affecting the ester functionality. commonorganicchemistry.comresearchgate.net More specialized reagents like ammonia (B1221849) borane (B79455) in water have also been shown to selectively reduce ketones over esters. rsc.org
Asymmetric Reduction: For the synthesis of chiral molecules, the prochiral ketone can be reduced enantioselectively. This is accomplished using chiral catalysts or biocatalysts.
Catalytic Transfer Hydrogenation: Ruthenium complexes with chiral ligands, such as the Ru-TsDPEN system, can catalyze the asymmetric transfer hydrogenation of ketones using formic acid/triethylamine as the hydrogen source, yielding chiral alcohols with high enantiomeric excess. stackexchange.com
Biocatalysis: Enzymes, specifically dehydrogenases/reductases from microorganisms, are highly effective for the asymmetric reduction of ketones. nih.govnih.gov These biocatalytic reductions are often performed using whole-cell systems, which provide the necessary cofactors (like NADH) and can lead to products with excellent enantiopurity under mild, environmentally friendly conditions. nih.govnih.gov
| Transformation | Reagent/Catalyst | Product | Key Features |
| Chemoselective Reduction | Sodium Borohydride (NaBH₄) | Ethyl 3-(3-hydroxypropyl)benzoate | High selectivity for ketone over ester; mild conditions. commonorganicchemistry.commasterorganicchemistry.com |
| Asymmetric Reduction | Chiral Ru(II) complexes | (R)- or (S)-Ethyl 3-(3-hydroxypropyl)benzoate | Catalytic, high enantioselectivity. stackexchange.comrsc.org |
| Biocatalytic Reduction | Dehydrogenases/Reductases | (R)- or (S)-Ethyl 3-(3-hydroxypropyl)benzoate | High enantioselectivity, green chemistry principles. nih.govnih.gov |
Controlled Transformations of the Ethyl Ester Group
The ethyl ester group can also be selectively modified, though this often requires more carefully controlled conditions to avoid simultaneous reaction at the ketone.
Hydrolysis (Saponification): The most common transformation of the ester is its hydrolysis to the parent carboxylic acid, 3-(3-oxopropyl)benzoic acid. This is typically accomplished by heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a process known as saponification. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. masterorganicchemistry.com This method is generally effective and does not affect the ketone. Systems using t-BuNH₂/LiBr in aqueous alcohol have also been developed for efficient ester hydrolysis under conditions where other functional groups, like ketones, survive. amelica.org Acid-catalyzed hydrolysis is also possible but is a reversible equilibrium process. chemguide.co.uklibretexts.org
Reduction: Reducing the ester group to a primary alcohol (yielding 3-(3-oxopropyl)phenyl)methanol) while preserving the ketone is challenging. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ester and the ketone. harvard.edu Selective ester reduction in the presence of a ketone is not straightforward. One potential strategy involves the protection of the more reactive ketone group (e.g., as a ketal) prior to the reduction of the ester, followed by a deprotection step. Alternatively, specialized and sterically hindered hydride reagents, such as sodium trimethoxyborohydride, have shown some selectivity in reducing less sterically hindered esters over other carbonyls, though this is highly substrate-dependent. cdnsciencepub.com
| Transformation | Reagent/Catalyst | Typical Conditions | Product |
| Hydrolysis (Saponification) | NaOH(aq) or LiOH(aq) | Heat, followed by acid workup | 3-(3-oxopropyl)benzoic acid |
| Reduction | 1. Protection (e.g., ethylene (B1197577) glycol, H⁺) 2. LiAlH₄ 3. Deprotection (H₃O⁺) | Multi-step sequence | (3-(3-oxopropyl)phenyl)methanol |
Mechanistic Insights into the Reactivity of Ethyl 3 3 Oxopropyl Benzoate
Reactivity Profile of the Ketone Moiety
The ketone group, specifically the propanal substituent, is a key site for various chemical modifications. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent α-carbons.
Nucleophilic Addition Reactions to the Carbonyl Carbon
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.
Grignard Reactions: The addition of Grignard reagents (R-MgX) to the ketone offers a powerful method for forming carbon-carbon bonds. The Grignard reagent, acting as a potent nucleophile, attacks the carbonyl carbon. uni-graz.at Subsequent acidic workup protonates the resulting alkoxide to furnish a tertiary alcohol. uni-graz.atmasterorganicchemistry.com For instance, reaction with methylmagnesium chloride would yield ethyl 3-(3-hydroxy-3-methylbutyl)benzoate. The reaction proceeds through a tetrahedral intermediate which, upon protonation, gives the final alcohol product. uni-graz.at
Wittig Reaction: The Wittig reaction provides a means to convert the ketone into an alkene. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the ketone to form a betaine (B1666868) intermediate. libretexts.org This intermediate then collapses to an oxaphosphetane, which fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
Interactive Table: Nucleophilic Addition Reactions of the Ketone Moiety
| Reagent | Product Type | Key Intermediates |
|---|---|---|
| Grignard Reagent (e.g., MeMgCl) | Tertiary Alcohol | Tetrahedral alkoxide |
| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | Betaine, Oxaphosphetane |
Alpha-Carbon Reactivity: Enolization and Subsequent Transformations
The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophilic intermediate that can participate in a variety of bond-forming reactions.
Enolate Formation: In the presence of a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), ethyl 3-(3-oxopropyl)benzoate can be deprotonated at the α-position to the ketone to form a resonance-stabilized enolate. libretexts.org The extent of enolate formation depends on the strength of the base used. libretexts.org
Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule (or even intramolecularly) in what is known as an aldol condensation. iitk.ac.in For example, in a self-condensation reaction, the enolate of one molecule of this compound could attack the ketone of another, leading to a β-hydroxy ketone after workup. iitk.ac.in
Alkylation: The enolate can also be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.org This results in the formation of a new carbon-carbon bond at the α-position. The choice of the alkylating agent and reaction conditions is crucial to avoid competing elimination reactions. libretexts.org
Oxidation and Reduction Chemistry of the Ketone
The ketone functionality can undergo both oxidation and reduction, leading to different classes of compounds.
Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this transformation, converting the ketone to an alcohol without affecting the ester group. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester through treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgsigmaaldrich.com The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon to an adjacent oxygen atom. organic-chemistry.org The migratory aptitude of the groups determines the regioselectivity of the reaction. organic-chemistry.org
Interactive Table: Oxidation and Reduction of the Ketone Moiety
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Reduction | NaBH₄ | Secondary Alcohol |
| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | Ester |
Reactivity of the Ethyl Benzoate (B1203000) Ester Moiety
The ethyl benzoate portion of the molecule undergoes reactions typical of esters, primarily centered on the electrophilic ester carbonyl carbon.
Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl
The primary reaction pathway for esters is nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group. quora.commasterorganicchemistry.com This proceeds through a tetrahedral intermediate. askfilo.com
Transesterification: When heated in an alcohol solvent (e.g., methanol) with an acid or base catalyst, this compound can undergo transesterification. vaia.com For instance, in methanol (B129727) with an acid catalyst, the ethoxy group is replaced by a methoxy (B1213986) group to yield mthis compound. vaia.com
Aminolysis: Esters can react with ammonia (B1221849) or primary and secondary amines to form amides. libretexts.org This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol (B145695).
Ester Hydrolysis Kinetics and Reaction Pathways
Ester hydrolysis, the cleavage of the ester back to a carboxylic acid and an alcohol, can be catalyzed by either acid or base. bartleby.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and excess water, the ester is hydrolyzed to 3-(3-oxopropyl)benzoic acid and ethanol. libretexts.orgbartleby.com The reaction is an equilibrium process, and the use of excess water drives it towards the products. bartleby.comchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as with sodium hydroxide (B78521), the ester undergoes saponification. libretexts.org This is an irreversible process where the hydroxide ion acts as the nucleophile, attacking the ester carbonyl. quora.comlibretexts.org The initial products are the sodium salt of the carboxylic acid (sodium 3-(3-oxopropyl)benzoate) and ethanol. quora.com Subsequent acidification is required to obtain the free carboxylic acid. quora.com Kinetic studies on the base-catalyzed hydrolysis of ethyl benzoate in aqueous methanol have shown that the rate constant is influenced by solvent composition and temperature. chemicaljournals.com
Interactive Table: Reactions of the Ethyl Benzoate Moiety
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Transesterification | Methanol, Acid/Base Catalyst | Mthis compound |
| Aminolysis | Ammonia or Amine | 3-(3-oxopropyl)benzamide |
| Acid-Catalyzed Hydrolysis | Dilute Acid, Water | 3-(3-oxopropyl)benzoic acid |
| Base-Promoted Hydrolysis | NaOH, then Acid | 3-(3-oxopropyl)benzoic acid |
Transesterification Dynamics and Equilibrium Considerations
Transesterification is a crucial reaction for this compound, involving the exchange of its ethyl group with another alcohol. This process is typically catalyzed by either an acid or a base. smolecule.com The equilibrium of the reaction is influenced by the relative concentrations of the reactant alcohol and the alcohol being displaced. To favor the formation of the new ester, the alcohol reactant is often used in excess.
Enzymatic catalysis, for instance using Lipase B from Candida antarctica (CAL-B), presents a greener alternative for the transesterification of similar substrates like ethyl 4-(3-bromo-4-oxobutyl)benzoate with methanol in a solvent such as hexane. While this method is environmentally advantageous, it may exhibit lower efficiency, with reported yields in the range of 45–50%. The mechanism for ruthenium-catalyzed transesterification involves an intramolecular process following the initial addition of a carboxylic acid to an alkyne, leading to the formation of a β-oxo ester. mdpi.com
Table 1: Comparison of Transesterification Methods for Benzoate Esters
| Catalyst Type | Reagents & Conditions | Advantages | Disadvantages | Yield |
|---|---|---|---|---|
| Acid/Base | Excess alcohol, acid or base catalyst | High conversion | Formation of byproducts | High |
| Enzymatic (Lipase) | Methanol, Hexane | Environmentally benign | Lower efficiency | 45-50% |
Aminolysis and Amide Formation Reactions
The ester functional group in this compound can undergo aminolysis, reacting with an amine to form the corresponding amide. This reaction is fundamental in the synthesis of a variety of organic compounds. numberanalytics.com The process typically involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. numberanalytics.com To facilitate this reaction, especially when starting from the corresponding carboxylic acid, coupling agents are often employed. numberanalytics.comfishersci.co.uk Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.comfishersci.co.uk These reagents activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate which is then readily attacked by the amine. fishersci.co.uk
The reaction can also proceed by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts with the amine. numberanalytics.com The choice of solvent can be critical, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) often being used. fishersci.co.uk The aminolysis of esters is a key step in the synthesis of various biologically active molecules and complex organic structures. mdpi.comacs.org
Electrophilic Aromatic Substitution (EAS) on the Benzoate Ring
Directing Effects of the Ester and 3-Oxopropyl Substituents
The two substituents on the benzene (B151609) ring of this compound, the ethyl ester group (-COOEt) and the 3-oxopropyl group (-CH2CH2CHO), both influence the position of incoming electrophiles during electrophilic aromatic substitution (EAS). Both the ester and the aldehyde functionality within the 3-oxopropyl group are considered deactivating groups. masterorganicchemistry.comassets-servd.host Deactivating groups that are meta-directors withdraw electrons from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. assets-servd.hostlibretexts.org
The ester group, through its carbonyl, withdraws electron density from the ring via resonance and inductive effects. masterorganicchemistry.commsu.edu This withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack. libretexts.orgrsc.org Similarly, the aldehyde group in the 3-oxopropyl substituent is also an electron-withdrawing group and directs incoming electrophiles to the meta position relative to its point of attachment. masterorganicchemistry.com Given that the primary ester group is at position 1, it will direct incoming electrophiles to position 3 and 5. The 3-oxopropyl group at position 3 will direct incoming electrophiles to positions 1 (already substituted), 5, and to the other ring. Therefore, the combined directing effects of both groups will strongly favor substitution at the 5-position.
Deactivation of the Aromatic Ring towards Electrophilic Attack
Both the ethyl ester and the 3-oxopropyl substituents are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene itself. masterorganicchemistry.commsu.edu This deactivation stems from the electron-withdrawing nature of the carbonyl groups present in both substituents. assets-servd.hostlibretexts.org
The carbonyl group of the ester withdraws electron density from the benzene ring through both the inductive effect (due to the electronegativity of the oxygen atoms) and the resonance effect (delocalization of the ring's pi electrons into the carbonyl group). masterorganicchemistry.commsu.edu This reduction in electron density makes the aromatic ring less attractive to incoming electrophiles, thereby slowing down the reaction rate. assets-servd.host For instance, ethyl benzoate is significantly less reactive than benzene in nitration reactions. masterorganicchemistry.com The 3-oxopropyl group also contains a carbonyl (aldehyde) which similarly deactivates the ring through electron withdrawal. masterorganicchemistry.com The cumulative effect of these two deactivating groups makes the aromatic ring of this compound significantly less reactive towards electrophilic attack than benzene. msu.eduminia.edu.eg
Regioselectivity and Isomer Distribution in Aromatic Substitution
The presence of both the ester and the 3-oxopropyl group governs the regioselectivity of further substitution on the aromatic ring. As both are meta-directing, electron-withdrawing groups, they will direct incoming electrophiles to the positions meta to themselves. rsc.orgyoutube.com The ester group at position 1 directs to positions 3 and 5. The 3-oxopropyl group at position 3 directs to positions 1 and 5.
The position already occupied by the other substituent will be sterically hindered and electronically disfavored. Therefore, the primary site for a subsequent electrophilic attack will be the position that is meta to both groups, which is position 5. This leads to a high degree of regioselectivity, with the major product being the 1,3,5-trisubstituted benzene derivative. For example, the nitration of ethyl benzoate yields predominantly the meta-nitro product. libretexts.org While minor amounts of ortho and para isomers might form, the meta isomer is the major product due to the electronic deactivation at the ortho and para positions. libretexts.org The distribution of isomers is a reflection of the relative rates of substitution at each available position on the ring. libretexts.org
Table 2: Predicted Isomer Distribution in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Directing Influence of Ester (at C1) | Directing Influence of 3-Oxopropyl (at C3) | Predicted Outcome |
|---|---|---|---|
| 2 (ortho to ester) | Disfavored (ortho) | - | Minor product |
| 4 (para to ester) | Disfavored (para) | Disfavored (ortho) | Very minor product |
| 5 (meta to both) | Favored (meta) | Favored (meta) | Major product |
Interactions between Functional Groups and Catalytic Systems
The two distinct functional groups in this compound, the ester and the aldehyde, can interact with various catalytic systems, influencing the outcome of chemical transformations. The ketone (or aldehyde) group can participate in reactions such as aldol condensations and Wittig reactions. vulcanchem.com The ester group can be targeted for hydrolysis or transesterification. smolecule.com
In palladium-catalyzed reactions, both functional groups can play a role. For instance, palladium catalysts are used for cross-coupling reactions to synthesize such substituted benzoates. vulcanchem.com Furthermore, palladium catalysis is employed in C(sp3)-H arylation reactions of related amides, demonstrating the interaction of the catalyst with the molecule's backbone. rsc.org Ruthenium complexes have been shown to be effective catalysts for the synthesis of β-oxo esters through the addition of carboxylic acids to propargylic alcohols, a reaction that can be influenced by the electronic properties of the ligands on the metal. mdpi.comresearchgate.net The presence of both an ester and a carbonyl group allows for selective transformations by choosing appropriate catalysts and reaction conditions that favor one functional group over the other.
Influence of Carbonyl Groups on Metal-Catalyzed Reactions
The differential reactivity of the ketone and ester moieties in this compound is a key factor in its synthetic utility. Metal catalysts can selectively interact with either the ketone, its corresponding enol or enolate, the ester, or the aromatic ring, leading to a variety of outcomes.
The ketone's α-protons are acidic and can be removed to form an enolate, which is a potent nucleophile. This reactivity is central to many palladium-catalyzed reactions. For instance, in analogous systems like alkenyl β-keto esters, palladium (II) catalysts facilitate intramolecular cyclization by coordinating to the alkene, which is then attacked by the enol form of the ketone. rsc.orgrsc.org The efficiency of such reactions can be low for simple keto esters due to their lower enol concentration compared to β-diketones. rsc.org To enhance the reaction rate and yield, additives are often employed. Lanthanide triflates, for example, have been shown to promote palladium-catalyzed cyclizations by acting as Lewis acids that accelerate enol formation. acs.orghku.hk Similarly, chlorotrimethylsilane (B32843) can be used to generate a silyl (B83357) enol ether in situ, which then participates in the cyclization. rsc.org
The ester group is generally less reactive than the ketone under these conditions but can participate in other transformations. For example, the aromatic ring of the benzoate can engage in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. In such cases, the carbonyl groups can act as directing groups, influencing the regioselectivity of C-H functionalization on the benzene ring.
Rhodium catalysts are also widely used for transformations of keto-esters. These include enantioselective 1,2-additions of arylboronic acids to α-ketoesters to form chiral α-hydroxy esters. rsc.orgthieme-connect.com Rhodium complexes can also catalyze asymmetric transfer hydrogenation, reducing the ketone to a secondary alcohol with high stereoselectivity through a process of dynamic kinetic resolution. bohrium.com While the ester group is typically stable under these conditions, it can be reduced using stronger hydride reagents.
The distinct nature of the two carbonyl groups allows for selective transformations, as summarized in the table below.
| Functional Group | Type of Metal-Catalyzed Reaction | Catalyst Example | Potential Product |
| Ketone | Asymmetric Transfer Hydrogenation | Rh(III) complexes | Chiral secondary alcohol |
| Ketone (as enolate) | Intramolecular Cyclization (onto alkene) | PdCl₂(MeCN)₂ / Ln(OTf)₃ | Substituted carbocycle |
| Ketone | Asymmetric Arylation | [Rh(coe)₂Cl]₂ | Tertiary alcohol |
| Ester/Aromatic Ring | Cross-Coupling (e.g., Suzuki) | Pd(PPh₃)₄ | Biaryl-functionalized derivative |
This table presents potential reactions based on studies of analogous keto-esters.
Intramolecular Reactivity and Potential Cyclization Pathways
The structure of this compound, with a ketone positioned three carbons away from an aromatic ester, is well-suited for intramolecular cyclization reactions to form heterocyclic structures. These reactions can be promoted by acid, base, or metal catalysts.
A prominent cyclization pathway for analogous compounds involves the formation of dihydroisocoumarins and isocoumarins. Studies on 2-(3-oxoalkyl)benzoic acids have demonstrated that copper salts can effectively promote an intramolecular oxidative dehydrogenation. researchgate.net In a plausible mechanism, a copper(II) species coordinates to the carboxylic acid, followed by the formation of a carbon radical at the α-position of the ketone. This radical then undergoes intramolecular cyclization onto the aromatic ring, followed by further transformations to yield the final product. researchgate.netkoreascience.kr By analogy, subjecting this compound to hydrolysis to the corresponding carboxylic acid would provide a substrate for this type of copper-catalyzed cyclization, yielding a 3,4-dihydroisocoumarin derivative.
Another potential pathway is an intramolecular aldol-type reaction. Under basic or acidic conditions, the enolate or enol of the ketone can attack the ester carbonyl. While this is generally less favorable than intermolecular reactions, specific conditions can promote such cyclizations. Research on the alkaline hydrolysis of methyl 2-(2-oxopropyl)-benzoates has shown evidence of neighboring group participation from the keto-carbonyl group, leading to the formation of a cyclic intermediate. rsc.org This demonstrates the potential for the ketone to participate in cyclization involving the ester functionality.
Palladium-catalyzed reactions can also be used to construct cyclic systems. For example, γ-ketoesters containing an ortho-iodobenzyl group undergo palladium-catalyzed intramolecular addition of the generated aryl-palladium species to the ketone carbonyl, forming bicyclic and tricyclic alcohols stereoselectively. beilstein-journals.org Although this compound lacks the necessary halide for this specific transformation, it highlights the utility of palladium in forging intramolecular carbon-carbon bonds in related systems.
The table below outlines potential cyclization reactions for substrates structurally similar to this compound.
| Substrate Type | Catalyst / Conditions | Cyclic Product | Reference |
| 2-(3-Oxoalkyl)benzoic Acid | CuCl / Air | Dihydroisocoumarin | researchgate.net |
| 2-(3-Oxoalkyl)benzoic Acid | Cu(OTf)₂ / CuCl₂·2H₂O / Air | Isocoumarin | researchgate.net |
| γ-Ketoester with o-iodobenzyl group | Pd(PPh₃)₄ / Et₃N | Bicyclic/Tricyclic Alcohol | beilstein-journals.org |
| Alkenyl β-Keto Ester | PdCl₂(MeCN)₂ / Yb(OTf)₃ | Cyclohexanone derivative | acs.org |
| Methyl 2-(2-oxopropyl)-benzoate | NaOH / Dioxane-Water | Cyclic hemiacetal intermediate | rsc.org |
This table summarizes cyclization pathways demonstrated for analogous compounds, suggesting potential reactivity for this compound or its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. acs.org One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For Ethyl 3-(3-oxopropyl)benzoate, the spectrum is expected to show signals corresponding to the aromatic protons, the protons of the ethyl ester group, and the protons of the oxopropyl side chain. The chemical shifts are influenced by the electronic effects of the substituent groups.
The predicted assignments for the proton signals are detailed in the table below. The aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic region would contain signals for the three distinct methylene (B1212753) (-CH₂-) groups and one methyl (-CH₃) group, with multiplicities (splitting patterns) determined by the number of adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on standard chemical shift values and analysis of similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (C2-H) | ~8.1 | Singlet (or triplet) |
| Aromatic H (C4-H, C6-H) | ~7.8-8.0 | Multiplet |
| Aromatic H (C5-H) | ~7.5 | Triplet |
| Ethyl (-O-CH₂ -CH₃) | ~4.4 | Quartet |
| Propyl (-CH₂ -Ar) | ~3.3 | Triplet |
| Propyl (-CH₂-CH₂ -C=O) | ~3.0 | Triplet |
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and its bonding environment. In proton-decoupled spectra, each unique carbon signal typically appears as a singlet. acs.org The spectrum for this compound is expected to show twelve distinct signals: two carbonyl carbons (one ester, one ketone), six aromatic carbons (four CH, two quaternary), and four aliphatic carbons from the side chains.
The chemical shifts of the carbonyl carbons are particularly diagnostic, with the ketone carbonyl appearing further downfield than the ester carbonyl. The ethyl group attached to an oxygen atom shows a characteristic downfield shift for its CH₂ carbon compared to a standard alkane chain. acs.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on standard chemical shift values and analysis of similar structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone (C =O) | ~206 |
| Ester (C =O) | ~166 |
| Aromatic C (quaternary, C1) | ~138 |
| Aromatic C (quaternary, C3) | ~131 |
| Aromatic CH | ~128-134 |
| Ethyl (-O-CH₂ -CH₃) | ~61 |
| Propyl (-CH₂ -C=O) | ~45 |
| Propyl (-CH₂ -Ar) | ~35 |
While 1D NMR spectra suggest a structure, 2D NMR experiments are essential for definitive confirmation by establishing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. pressbooks.pub For this compound, COSY would show cross-peaks between the ethyl -CH₂- and -CH₃ protons, and between the adjacent -CH₂-CH₂- protons of the propyl chain, confirming these structural fragments. It would also reveal the coupling network among the four aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to via their one-bond coupling. ustc.edu.cnlibretexts.org It is used to assign each carbon that has protons attached. For example, the proton signal at ~4.4 ppm would show a correlation to the carbon signal at ~61 ppm, confirming their assignment as the ethyl -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds. libretexts.orgscielo.br This allows for the connection of individual spin systems and quaternary carbons. Key HMBC correlations would include:
A correlation from the ethyl -CH₂- protons (~4.4 ppm) to the ester carbonyl carbon (~166 ppm).
Correlations from the benzylic protons of the propyl chain (~3.3 ppm) to the aromatic quaternary carbon (C3) and the ketone carbonyl carbon (~206 ppm).
Correlations from the aromatic protons to the ester carbonyl carbon and nearby aromatic carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It is primarily used for determining relative stereochemistry and conformation. In this case, NOESY could confirm the substitution pattern by showing correlations between the aromatic proton at C2 and the protons on the adjacent propyl side chain.
Detailed ¹³C NMR Chemical Shift and Multiplicity Analysis
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum of this compound would be dominated by strong absorptions from its two distinct carbonyl groups.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Aliphatic Ketone | ~1715 |
| C=O Stretch | Aromatic Ester | ~1720 |
| C-H Stretch | Aromatic (sp²) | 3000-3100 |
| C-H Stretch | Aliphatic (sp³) | 2850-3000 |
| C=C Stretch | Aromatic Ring | ~1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.
HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its identity. For this compound, with the molecular formula C₁₂H₁₄O₃, the expected exact mass for the molecular ion ([M]⁺) can be calculated.
Molecular Formula: C₁₂H₁₄O₃
Calculated Monoisotopic Mass: 206.0943 g/mol
Experimental measurement of a molecular ion peak at or very near this calculated value would provide strong evidence for the proposed molecular formula.
Fragmentation Pathway Analysis and Structural Confirmation
The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques, with mass spectrometry (MS) being particularly crucial for confirming the molecular weight and revealing the connectivity of atoms through fragmentation analysis. Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a precursor ion, provide detailed insights into the molecule's structure. semanticscholar.org The fragmentation process is typically accomplished using Collision-Induced Dissociation (CID). semanticscholar.org
The molecular formula of this compound is C₁₂H₁₄O₃, corresponding to a monoisotopic mass of approximately 206.094 g/mol . In mass spectrometry, the compound is expected to show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular peak ([M+H]⁺) at m/z 207 under soft ionization conditions like electrospray ionization (ESI). The subsequent fragmentation of this parent ion follows predictable pathways dictated by the functional groups present: an aromatic ring, an ester, and a ketone.
The primary fragmentation pathways for this compound are initiated by the cleavage of the most labile bonds, typically adjacent to the carbonyl groups of the ester and ketone functionalities.
Key Predicted Fragmentation Steps:
Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the loss of the ethoxy group (•OCH₂CH₃), with a mass of 45 Da. This would result in a prominent acylium ion.
Loss of Ethylene (B1197577) via McLafferty Rearrangement: The ethyl ester can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This would produce a radical cation of 3-(3-oxopropyl)benzoic acid.
Alpha-Cleavage at the Ketone: Cleavage of the C-C bond adjacent to the ketone carbonyl is another expected pathway. This can result in the loss of a propyl group or the formation of an acylium ion.
Benzylic Cleavage: The bond between the propyl chain and the benzene ring can cleave, leading to fragments representative of the substituted benzene ring and the side chain.
Formation of Benzoyl Cation: Subsequent fragmentations can lead to the formation of a stable benzoyl-type cation or related aromatic structures. vulcanchem.com
The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's constitution, distinguishing it from its isomers, such as Ethyl 4-(3-oxopropyl)benzoate.
| Predicted m/z | Ion Structure | Neutral Loss | Pathway |
|---|---|---|---|
| 207 | [C₁₂H₁₅O₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 179 | [C₁₀H₁₁O₃]⁺ | C₂H₄ (28 Da) | McLafferty Rearrangement of Ester |
| 161 | [C₁₀H₉O₂]⁺ | C₂H₅OH (46 Da) | Loss of Ethanol (B145695) from [M+H]⁺ |
| 149 | [C₉H₉O₂]⁺ | C₃H₆O (58 Da) | Cleavage of the oxopropyl side chain |
| 133 | [C₉H₉O]⁺ | C₂H₅OH + CO (74 Da) | Loss of ethanol and carbon monoxide |
| 105 | [C₇H₅O]⁺ | C₃H₅O₂ + C₂H₅ (102 Da) | Formation of Benzoyl Cation |
While mass spectrometry provides the backbone of the structural confirmation, other spectroscopic methods are essential to verify the presence of key functional groups.
Infrared (IR) Spectroscopy: The structure is corroborated by characteristic absorption bands. An intense band for the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹, while the ketone carbonyl stretch would appear at a slightly different frequency, typically around 1700-1715 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are anticipated between 3000-3100 cm⁻¹. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide definitive proof of the substitution pattern and the nature of the alkyl chains. It would feature characteristic signals for the aromatic protons (in the δ 7.3-8.0 ppm region), a quartet for the ethyl ester methylene protons (-OCH₂) around δ 4.3 ppm, and a corresponding triplet for the methyl group (-CH₃) near δ 1.3 ppm. vulcanchem.com The 3-oxopropyl group would be identified by two triplets for the adjacent methylene groups (-CH₂-CH₂-).
¹³C NMR: The carbon spectrum would confirm the carbon skeleton. Distinct signals for the two carbonyl carbons (ester and ketone) would be visible at approximately δ 166 ppm and δ 205 ppm, respectively. vulcanchem.com The signals for the aromatic carbons, along with those of the ethyl and propyl groups, would complete the structural picture. rsc.org
Computational Chemistry Approaches to Understanding Ethyl 3 3 Oxopropyl Benzoate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a predominant quantum chemical method used for studying organic molecules. It offers a favorable balance between computational cost and accuracy by calculating the electron density of a system to determine its energy and other properties. For a molecule like Ethyl 3-(3-oxopropyl)benzoate, DFT methods, often using functionals like B3LYP combined with basis sets such as 6-31G* or higher, are employed to investigate its fundamental characteristics.
Optimization of Molecular Geometry and Conformational Analysis
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry—must be determined. This process involves finding the coordinates on the potential energy surface that correspond to a minimum energy. For this compound, this is complicated by the presence of several rotatable single bonds: the C-C bonds in the propyl chain and the C-O bond of the ethyl ester group.
Table 1: Representative Calculated Geometric Parameters for a Benzoate (B1203000) Structure
This table presents typical bond lengths and angles for a benzoate structure optimized using DFT (B3LYP/6-311+G level of theory), as specific data for this compound is not published. These values are illustrative of the data obtained from a geometry optimization calculation.*
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.36 Å | |
| C=O (aldehyde) | ~1.22 Å | |
| C-C (aromatic) | ~1.40 Å | |
| Bond Angles | O=C-O (ester) | ~124° |
| C-C-C (propyl chain) | ~112° | |
| Dihedral Angle | Ring-C-C=O (ester) | ~15-30° (depending on conformer) |
Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring.
LUMO: Represents the ability to accept an electron. The LUMO is typically centered on the electron-deficient carbonyl carbons of the ester and aldehyde groups, making them susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of chemical stability; a large gap suggests high stability and low reactivity. researchgate.net
Charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the carbonyl carbons and aldehydic proton, highlighting their electrophilic nature.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Benzoate Derivative
Data derived from computational studies on analogous aromatic esters. These values demonstrate the typical energy ranges calculated using DFT methods.
| Parameter | Description | Illustrative Energy Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.9 to -7.2 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.8 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical stability | ~5.4 to 5.7 eV |
Vibrational Frequency Analysis for Spectroscopic Correlation
Once the molecular geometry is optimized, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the bonds and can be directly correlated with experimental infrared (IR) and Raman spectra. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it aids in the assignment of experimental spectral bands to specific molecular motions. For this compound, key predicted vibrations would include the C=O stretches for the ester and aldehyde groups (typically in the 1680-1750 cm⁻¹ range) and the C-H stretches of the aromatic ring.
Reaction Mechanism Exploration using Computational Methods
Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions, providing information that is often inaccessible through experiments alone.
Transition State Localization and Energy Barrier Determination
To understand how this compound participates in a reaction, such as a reduction of the aldehyde or hydrolysis of the ester, computational chemists locate the transition state (TS) for each step. The TS is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. Its geometry reveals the specific arrangement of atoms as bonds are broken and formed.
By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. This value is crucial for predicting the reaction rate; a higher barrier corresponds to a slower reaction. For instance, in the reduction of the aldehyde group, locating the TS would show the hydride nucleophile approaching the carbonyl carbon.
Solvent Effects on Reaction Pathways (Implicit and Explicit Models)
Reactions are rarely performed in a vacuum; the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways:
Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged species or polar transition states.
Explicit Solvent Models: A number of individual solvent molecules are included in the calculation along with the reactant molecules. This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the solute, which can be critical in mechanisms involving protic solvents like water or ethanol (B145695).
For a reaction involving this compound, modeling with a solvent like ethanol could show how hydrogen bonding stabilizes the developing negative charge on the carbonyl oxygen during a nucleophilic attack, thereby lowering the activation energy compared to the gas phase.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Methods based on Density Functional Theory (DFT) are widely employed for the accurate calculation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govscholarsresearchlibrary.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial step in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors. dergipark.org.tr These calculations are typically performed on geometries optimized at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). dergipark.org.trd-nb.info The accuracy of predicted chemical shifts can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C NMR when appropriate computational methods and solvent models are used. d-nb.info For a molecule like this compound, calculations would involve determining the stable conformers first, as the chemical shifts are an average over the conformational ensemble present in the solution. liverpool.ac.uk
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT methods. The values are illustrative of what would be expected from such a computation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | ||
|---|---|---|---|
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.82 | Aldehyde Carbonyl (CHO) | 201.5 |
| Aromatic (Ar-H) | 7.50 - 8.10 | Ester Carbonyl (C=O) | 166.5 |
| Ester Methylene (B1212753) (-OCH₂CH₃) | 4.38 | Aromatic (Ar-C) | 128.0 - 138.0 |
| Propyl Methylene (-CH₂CHO) | 3.05 | Ester Methylene (-OCH₂CH₃) | 61.2 |
| Propyl Methylene (Ar-CH₂-) | 2.80 | Propyl Methylene (-CH₂CHO) | 45.1 |
| Ester Methyl (-OCH₂CH₃) | 1.39 | Propyl Methylene (Ar-CH₂-) | 29.8 |
| Ester Methyl (-OCH₂CH₃) | 14.3 |
Note: These values are representative and depend on the specific computational method, basis set, and solvent model used. nih.govresearchgate.netaskfilo.com
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods, such as B3LYP and B3PW91, are effective for these calculations. dergipark.org.tr The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. scholarsresearchlibrary.comdergipark.org.tr A computational analysis can assign specific vibrational modes to each calculated frequency, aiding in the interpretation of the experimental spectrum. scholarsresearchlibrary.comresearchgate.net
Key predicted vibrational frequencies for this compound would include the C=O stretching of the aldehyde and ester groups, C-H stretching of the aromatic and aliphatic parts, and C-O stretching of the ester.
Table 2: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aldehyde C-H Stretch | ~2720, ~2820 | Weak |
| Ester C=O Stretch | ~1725 | Strong |
| Aldehyde C=O Stretch | ~1710 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Ester C-O Stretch | 1300 - 1100 | Strong |
Note: Predicted frequencies are approximations and serve to guide the assignment of experimental IR bands. nih.govdergipark.org.tr
Computational Descriptors for Structure-Reactivity Relationship Prediction
Quantitative Structure-Reactivity Relationship (QSRR) studies utilize computational descriptors to predict the chemical behavior of molecules. researchgate.net For this compound, these descriptors, derived from its electronic structure, can provide insights into its stability, reactivity, and potential reaction sites. dergipark.org.tr Key descriptors are often calculated from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. dergipark.org.tr
Local Reactivity Descriptors: The distribution of electrostatic potential (ESP) on the molecular surface and calculated atomic charges (e.g., Mulliken charges) can identify the most likely sites for electrophilic or nucleophilic attack. semanticscholar.orgnih.gov For this compound, the carbonyl carbons of the aldehyde and ester groups, as well as the oxygen atoms, are expected to be key reactive sites.
Table 3: Illustrative Computational Descriptors for this compound
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater nucleophilicity. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity. dergipark.org.tr |
| Global Hardness (η) | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. mdpi.com |
| Electrophilicity Index (ω) | Quantifies the ability of the molecule to act as an electrophile. mdpi.com |
| Mulliken Atomic Charges | Identifies partial positive (electrophilic) and negative (nucleophilic) centers within the molecule. semanticscholar.org |
Conformational Analysis and Stereochemical Considerations using Molecular Modeling
Molecular modeling techniques are employed to explore the potential energy surface and identify stable, low-energy conformations. rsc.org The process typically involves a multi-step approach:
Conformational Search: A broad search of the conformational space is initially performed using computationally less expensive methods like Molecular Mechanics (MM) with a suitable force field (e.g., MMFF). rsc.org This generates a large number of possible conformers.
Geometry Optimization: The low-energy conformers identified in the initial search (e.g., within a 10 kcal/mol window of the global minimum) are then subjected to more accurate geometry optimization using quantum mechanical methods, such as DFT. rsc.orgcdnsciencepub.com This step refines the structures and their relative energies.
Analysis of Stable Conformers: The resulting stable conformers are analyzed based on their relative energies (often calculated as Gibbs free energies to include thermal and entropic effects) and Boltzmann populations at a given temperature. The properties of the molecule are then understood as a weighted average of the properties of these conformers.
For this compound, the key dihedral angles determining the conformation of the side chain are:
τ1: C(aromatic)-C(aromatic)-C(α)-C(β)
τ2: C(aromatic)-C(α)-C(β)-C(γ)
τ3: C(α)-C(β)-C(γ)-O(aldehyde)
Different combinations of these dihedral angles will lead to various folded or extended conformations. Intramolecular interactions, such as weak hydrogen bonds or steric clashes, can influence which conformations are most stable. cdnsciencepub.com
As this compound is an achiral molecule, it does not have enantiomers. However, the aldehyde and the adjacent methylene group constitute a prochiral center. Computational modeling can be used to study the facial selectivity of nucleophilic attack at the aldehyde carbonyl, which would be relevant if the molecule were to undergo reactions leading to the formation of a new chiral center. acs.org
Table 4: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Defining the Angle | Significance |
|---|---|---|
| τ1 | C(ar)-C(ar)-CH₂-CH₂ | Orientation of the propyl chain relative to the benzene ring. |
| τ2 | C(ar)-CH₂-CH₂-CHO | Defines the central kink of the propyl chain. |
| τ3 | CH₂-CH₂-CHO | Orientation of the terminal aldehyde group. |
| τ(ester) | C(ar)-C(=O)-O-CH₂ | Orientation of the ethyl ester group relative to the benzene ring. |
Q & A
Q. How can researchers optimize the synthesis of Ethyl 3-(3-oxopropyl)benzoate to achieve high yield and purity?
Methodological Answer :
- Route Selection : Focus on esterification or Friedel-Crafts acylation strategies to introduce the 3-oxopropyl group onto the benzoate core. Evidence from analogous compounds suggests using anhydrous conditions with Lewis acids (e.g., AlCl₃) for regioselective acylation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
- Yield Optimization : Adjust stoichiometry of the acylating agent (e.g., propanal derivatives) and reaction time (12–24 hours) under reflux. Reported yields for similar esters range from 65–85% .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound in experimental settings?
Methodological Answer :
- HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min, UV detection at 254 nm). This method effectively resolves degradation products, as demonstrated in stability studies of analogous esters .
- Spectroscopic Validation : Confirm structure via ¹H NMR (key signals: δ 8.0–7.5 ppm for aromatic protons, δ 4.3 ppm for ethyl ester, δ 2.8–3.2 ppm for oxopropyl chain) and FT-IR (C=O stretch at ~1720 cm⁻¹) .
- Stability Testing : Incubate the compound in buffered solutions (pH 4–9) at 37°C for 48 hours. Monitor for hydrolysis products (e.g., free benzoic acid derivatives) using LC-MS .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the metabolic pathways of this compound in biological systems?
Methodological Answer :
- In Silico Metabolism Prediction : Use software like MetaSite or GLORYx to model phase I/II metabolism. Prioritize oxidation of the oxopropyl chain (C-3 ketone) and ester hydrolysis, as seen in structurally related pyrrole-based compounds .
- Docking Studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify probable sites of oxidation. The 3-oxopropyl group may act as a hydrogen bond acceptor, influencing metabolic stability .
- Validation : Compare computational predictions with in vitro assays using liver microsomes or hepatocytes. Quantify metabolites via UPLC-QTOF-MS .
Q. How does the 3-oxopropyl group influence the compound’s interaction with enzymatic targets like Trypanothione Reductase (TR)?
Methodological Answer :
- Binding Mode Analysis : Perform X-ray crystallography or cryo-EM (as in PDB 6ER5 for a related benzoate inhibitor) to map interactions between the 3-oxopropyl group and TR’s active site. The ketone may form hydrogen bonds with catalytic residues (e.g., Cys53 in Leishmania TR) .
- SAR Studies : Synthesize analogs with modified chain lengths (e.g., 2-oxoethyl vs. 3-oxopropyl) to assess impact on inhibitory potency. Use enzyme kinetics (Km, Vmax) to quantify changes in binding affinity .
- Functional Assays : Measure NADPH oxidation rates in TR inhibition assays. A 3-oxopropyl chain may enhance hydrophobic interactions, improving IC₅₀ values compared to shorter analogs .
Q. What strategies can be used to design derivatives of this compound for targeted drug delivery or imaging?
Methodological Answer :
- Conjugation Chemistry : Attach chelators (e.g., DOTA, NOTA) to the benzoate ester via a linker for radiolabeling (e.g., ⁶⁸Ga for PET imaging). Ensure the oxopropyl chain remains unmodified to preserve target binding .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphonates) to the ester moiety for pH-sensitive release in tumor microenvironments. Validate activation kinetics using fluorescence-based assays .
- In Vivo Testing : Evaluate biodistribution in murine models via whole-body PET/CT. Compare uptake in target tissues (e.g., tumors) versus background, adjusting lipophilicity (LogP ~1.6) to optimize pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
